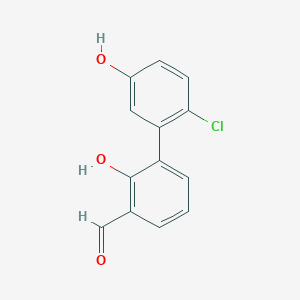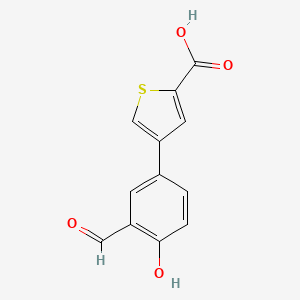
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% (6-CHF-95) is a chemical compound that has been the subject of numerous scientific studies. It is used in a variety of laboratory experiments, and its mechanism of action has been studied in depth.
Aplicaciones Científicas De Investigación
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for numerous scientific applications. It has been used in studies of the interaction between proteins and small molecules, as well as the structure and function of proteins. It has also been used in studies of the metabolism of drugs, as well as the effects of drugs on the human body. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of enzymes, as well as the structure and function of hormones.
Mecanismo De Acción
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% acts as an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to interact with other proteins and small molecules, as well as to affect the structure and function of proteins.
Biochemical and Physiological Effects
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of drug metabolism, the inhibition of hormone production, and the inhibition of protein synthesis. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to affect the structure and function of proteins, as well as to interact with other proteins and small molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly pure compound, and its synthesis is relatively straightforward. Additionally, it is non-toxic, and its mechanism of action is well understood. However, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% also has several limitations. Its inhibition of enzymes can lead to a variety of biochemical and physiological effects, which can complicate laboratory experiments. Additionally, its interaction with other proteins and small molecules can lead to unpredictable results.
Direcciones Futuras
There are several potential future directions for the use of 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used to study the structure and function of enzymes and hormones, as well as the interaction between proteins and small molecules. Additionally, it could be used to study the metabolism of drugs, as well as the effects of drugs on the human body. Furthermore, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the structure and function of proteins, as well as the structure and function of enzymes. Finally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the effects of drugs on the body, as well as the effects of drugs on the metabolism of drugs.
Métodos De Síntesis
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the condensation reaction of 2-chloro-5-hydroxyphenol and formaldehyde in the presence of an acidic catalyst, such as sulfuric acid. The second step involves the purification of the product via recrystallization. The product is then isolated in 95% purity.
Propiedades
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-5-4-9(16)6-11(12)10-3-1-2-8(7-15)13(10)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDIVLXTZIJJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)O)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685208 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1262003-84-8 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














